molecular formula C11H11FO3 B2922059 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid CAS No. 2470437-23-9

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid

Cat. No. B2922059
CAS RN: 2470437-23-9
M. Wt: 210.204
InChI Key: SKGPERMDOGIVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid is a chemical compound with the molecular formula C11H11FO3 . It has a molecular weight of 210.2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid is 1S/C11H11FO3/c12-11-8(7-4-5-7)2-1-3-9(11)15-6-10(13)14/h1-3,7H,4-6H2,(H,13,14) . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Enzymatic Metabolism and Interactions

Research has detailed the biotransformation processes of related compounds, such as prasugrel metabolites, through cytochrome P450-mediated reactions. Studies indicate the involvement of specific cytochrome P450 enzymes in the metabolic pathways, emphasizing the role of these enzymes in drug metabolism and the potential of compounds like 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid in studying enzyme-substrate interactions and the development of inhibitors for therapeutic use (Rehmel et al., 2006).

Structural Analysis and Chemical Properties

The synthesis and structural elucidation of similar fluorophenoxy acetic acid derivatives have been extensively studied, providing insights into their crystal structures and molecular properties. For example, research on 2-(4-fluorophenoxy) acetic acid offers valuable information on its synthesis, crystal structure, and potential chemical applications, which could be extrapolated to understand the properties of 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid (Prabhuswamy et al., 2021).

Bioimaging and Chemosensor Applications

The development of fluorescent chemosensors based on fluorophenoxy derivatives demonstrates the potential of 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid in bioimaging and selective metal ion detection. A study on a fluorescence turn-on chemosensor for Al(3+) detection exemplifies how structural modifications can impart specific sensing capabilities, highlighting the relevance of these compounds in designing new materials for biological and environmental monitoring (Gui et al., 2015).

Novel Synthesis Approaches and Chemical Reactions

Research into the synthesis and characterization of related compounds, such as 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids, sheds light on new synthetic routes and the potential for creating diverse chemical entities. These studies contribute to the broader understanding of reaction mechanisms and the development of novel compounds with potential applications in various scientific domains (Shi-tao, 2013).

Insecticidal Activity

Investigations into the insecticidal activities of fluorophenyl derivatives, including the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, provide insights into the potential of such compounds in agricultural and pest management applications. This research demonstrates the versatility of fluorophenoxy acetic acid derivatives in developing new insecticides (Shi et al., 2000).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

2-(3-cyclopropyl-2-fluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-11-8(7-4-5-7)2-1-3-9(11)15-6-10(13)14/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGPERMDOGIVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid

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